Ethyl chlorogenate

CAS No.:

Cat. No.: VC17979694

Molecular Formula: C18H22O9

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22O9 |

|---|---|

| Molecular Weight | 382.4 g/mol |

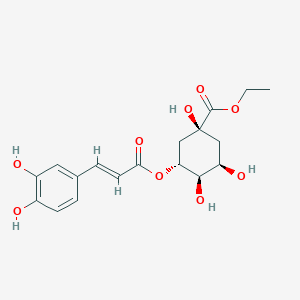

| IUPAC Name | ethyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C18H22O9/c1-2-26-17(24)18(25)8-13(21)16(23)14(9-18)27-15(22)6-4-10-3-5-11(19)12(20)7-10/h3-7,13-14,16,19-21,23,25H,2,8-9H2,1H3/b6-4+/t13-,14-,16-,18+/m1/s1 |

| Standard InChI Key | LEUHYTKFUDEERH-JKFBRHHXSA-N |

| Isomeric SMILES | CCOC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O |

| Canonical SMILES | CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |

Introduction

Structural and Molecular Characteristics

Ethyl chlorogenate belongs to the ester class of organic compounds, formed via the esterification of chlorogenic acid with ethanol. Its structure retains the core features of chlorogenic acid—a caffeoylquinic acid derivative—with an ethyl group replacing the hydroxyl hydrogen at the esterification site. The presence of multiple hydroxyl and carbonyl groups contributes to its polarity and reactivity, while the chlorine atom (inherited from chlorogenic acid) influences its electronic configuration and intermolecular interactions.

Table 1: Key Molecular Properties of Ethyl Chlorogenate

| Property | Value | Source |

|---|---|---|

| CAS Number | 425408-42-0 | |

| Molecular Formula | ||

| Molecular Weight | 382.362 g/mol | |

| Storage Conditions | 2–8°C |

The compound’s stability under refrigeration and susceptibility to hydrolysis under acidic or alkaline conditions necessitate careful handling in laboratory settings .

Synthesis and Production Methods

Esterification Reaction Mechanisms

Ethyl chlorogenate is synthesized through the esterification of chlorogenic acid with ethanol, typically catalyzed by acidic or alkaline agents. Under acidic conditions (e.g., sulfuric acid), the reaction proceeds via protonation of the hydroxyl group, facilitating nucleophilic attack by ethanol. In alkaline environments, deprotonation of ethanol enhances its nucleophilicity, promoting ester bond formation.

Table 2: Representative Synthesis Conditions

| Parameter | Acidic Catalysis | Alkaline Catalysis |

|---|---|---|

| Catalyst | Sulfuric acid | Sodium hydroxide |

| Temperature | 60–80°C | Room temperature |

| Reaction Time | 4–6 hours | 12–24 hours |

| Yield | 70–85% | 60–75% |

Industrial-scale production often employs continuous-flow reactors to optimize yield and purity, minimizing side reactions such as transesterification.

Physicochemical Properties and Reactivity

Physical Properties

While density and melting/boiling points remain unreported in available literature, the compound’s high molecular weight and polarity suggest limited volatility. Its solubility profile is dominated by miscibility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in nonpolar solvents .

Chemical Reactivity

The ester functional group renders ethyl chlorogenate susceptible to hydrolysis, particularly under extreme pH conditions. Nucleophilic substitution reactions at the chlorine site are theorized but remain experimentally unverified. Comparative studies with analogous esters suggest potential for:

-

Hydrolysis: Regeneration of chlorogenic acid in aqueous environments.

-

Enzymatic modification: Esterase-mediated transformations in biological systems.

Analytical Characterization Techniques

Spectroscopic Identification

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands at:

Industrial and Research Applications

Synthetic Chemistry

The compound serves as a precursor in synthesizing modified polyphenols for drug discovery. Its ester group allows for selective modifications, enabling the production of lipophilic derivatives with enhanced bioavailability.

Analytical Derivatization

Ethyl chloroformate, a structurally related ester, is widely used in gas chromatography–mass spectrometry (GC-MS) to derivatize metabolites . While ethyl chlorogenate’s role in analytical chemistry remains unexplored, its reactivity suggests potential as a derivatizing agent for polar analytes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume